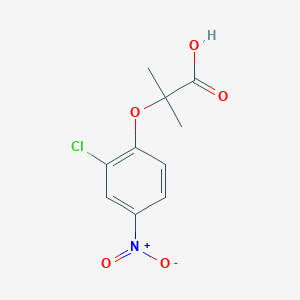

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5/c1-10(2,9(13)14)17-8-4-3-6(12(15)16)5-7(8)11/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDJFKWZIPCOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid. This molecule, possessing a substituted phenoxyalkanoic acid scaffold, is of significant interest to researchers in medicinal chemistry and materials science. The synthesis is strategically designed around a Williamson ether synthesis, a cornerstone reaction in organic chemistry, followed by ester hydrolysis. This document offers a detailed exploration of the retrosynthetic analysis, step-by-step experimental protocols for the synthesis of key intermediates, and the final product, complete with mechanistic insights and process optimization considerations. The methodologies presented are grounded in established chemical principles and supported by authoritative references to ensure reproducibility and scientific integrity for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of substituted phenoxyalkanoic acids is a critical endeavor in the development of novel chemical entities. The target molecule, this compound, incorporates a chlorinated and nitrated phenol linked via an ether bond to a gem-dimethyl substituted propanoic acid moiety. This combination of functional groups suggests potential applications as a versatile chemical intermediate.

The synthetic strategy detailed herein is a three-step process commencing from commercially available starting materials. The core of this pathway is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1][2] To achieve the target molecule, this guide will detail:

-

Synthesis of the Phenolic Precursor: Preparation of 2-chloro-4-nitrophenol.

-

Formation of the Ether Linkage: A nucleophilic substitution (SN2) reaction between the sodium salt of 2-chloro-4-nitrophenol and an esterified 2-bromo-2-methylpropanoate.

-

Final Hydrolysis: Conversion of the intermediate ester to the final carboxylic acid product.

This approach was selected for its reliability, high potential yields, and the straightforward nature of the reactions involved.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule involves the disconnection of the ether C-O bond, which is a common and reliable strategy. This leads to two key synthons: a 2-chloro-4-nitrophenoxide anion and a 2-methylpropanoic acid cation with a suitable leaving group at the C2 position. These synthons correspond to the practical starting materials: 2-chloro-4-nitrophenol and an ester of 2-bromo-2-methylpropanoic acid. The ester is a crucial choice as it protects the carboxylic acid functionality from the basic conditions required for the Williamson ether synthesis.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediates

Synthesis of 2-Chloro-4-nitrophenol

The first key intermediate, 2-chloro-4-nitrophenol, is synthesized via electrophilic aromatic substitution on 4-nitrophenol. The nitro group is a meta-director, while the hydroxyl group is an ortho-, para-director. Given that the para position is blocked, the powerful activating effect of the hydroxyl group directs the incoming electrophile (chloronium ion or its equivalent) to the ortho position. A well-documented method involves the chlorination of 4-nitrophenol in an acidic medium.[3][4]

Reaction: 4-Nitrophenol to 2-Chloro-4-nitrophenol

Experimental Protocol:

-

In a well-ventilated fume hood, prepare a reaction vessel equipped with a mechanical stirrer and a gas inlet tube.

-

Charge the vessel with 4-nitrophenol and an aqueous solution of hydrochloric acid (20-35%).[3]

-

Heat the mixture to a temperature where the 4-nitrophenol is molten (approximately 70-90°C) to create a homogenous reaction phase.[3]

-

Bubble chlorine gas through the molten mixture at a controlled rate.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture. The product, 2-chloro-4-nitrophenol, will precipitate out of the acidic solution.

-

Collect the crystalline product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and air dry. A yield of over 90% can be expected with this method.[3]

Synthesis of Ethyl 2-bromo-2-methylpropanoate

This electrophilic partner for the Williamson synthesis is an ester of α-bromoisobutyric acid. The esterification is necessary to prevent the acidic proton of the carboxylic acid from interfering with the base-catalyzed ether synthesis. Fischer esterification is a standard and effective method.

Reaction: 2-Bromo-2-methylpropanoic acid to Ethyl 2-bromo-2-methylpropanoate

Experimental Protocol:

-

Combine 2-bromo-2-methylpropionic acid with an excess of absolute ethanol in a round-bottom flask.[5][6]

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

After cooling, neutralize the excess acid with a mild base like sodium bicarbonate solution.

-

Extract the ethyl 2-bromo-2-methylpropanoate into an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

-

Purification can be achieved by vacuum distillation to obtain the pure product.[7]

Core Synthesis: Ether Formation and Hydrolysis

This section details the central two-step sequence to construct the target molecule from the prepared intermediates.

Step 1: Williamson Ether Synthesis

The core of the synthesis is the formation of the ether linkage via an SN2 reaction. The phenoxide of 2-chloro-4-nitrophenol, a potent nucleophile, attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate, displacing the bromide leaving group.[1][8]

Caption: SN2 mechanism of the ether formation step.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-nitrophenol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add an equimolar amount of a base, such as anhydrous potassium carbonate or sodium hydroxide, to generate the phenoxide in situ.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

To this solution, add ethyl 2-bromo-2-methylpropanoate dropwise via a syringe or dropping funnel.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester product, ethyl 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoate.

Step 2: Ester Hydrolysis (Saponification)

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Base-catalyzed hydrolysis, or saponification, is particularly effective as it is an irreversible process.[9][10] The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. An acid-base reaction between the newly formed carboxylic acid and the base drives the reaction to completion.[9]

Experimental Protocol:

-

Dissolve the crude ethyl 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoate from the previous step in a mixture of ethanol and water.

-

Add an excess of an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux for 1-2 hours. Monitor the disappearance of the starting ester by TLC.

-

After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify with a strong acid, such as concentrated hydrochloric acid, until the pH is approximately 1-2.[11]

-

The final product, this compound, will precipitate as a solid.

-

Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to obtain the purified final product.

Summary of Synthesis Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature | Key Considerations |

| 1 | Chlorination | 4-Nitrophenol, Cl₂, HCl (aq) | Water/HCl | 70-90°C | Ensure molten phase for homogenous reaction.[3] |

| 2 | Esterification | 2-Bromo-2-methylpropanoic acid, Ethanol, H₂SO₄ (cat.) | Ethanol | Reflux | Use excess ethanol to drive equilibrium. |

| 3 | Ether Synthesis | 2-Chloro-4-nitrophenol, Ethyl 2-bromo-2-methylpropanoate, K₂CO₃ | Acetone/DMF | Reflux | Anhydrous conditions are crucial for phenoxide formation. |

| 4 | Hydrolysis | Intermediate Ester, NaOH (aq) | Ethanol/Water | Reflux | Final acidification must be done carefully in an ice bath. |

Conclusion

This guide outlines a logical, efficient, and scalable three-step synthesis for this compound. By leveraging the classic Williamson ether synthesis and standard ester hydrolysis, this pathway provides a reliable method for producing the target compound in good yield. The detailed protocols and mechanistic discussions are intended to provide researchers with a solid foundation for the practical execution of this synthesis in a laboratory setting.

References

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

-

Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-bromo-2-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US2629745A - Process for preparing 2-chloro-4-nitrophenol.

- Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.

-

Chemdad. (n.d.). 2-Chloro-4-nitrophenol. Retrieved from [Link]

-

Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Chemistry Stack Exchange. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

J-STAGE. (n.d.). Enzymatic Synthesis of 2-Chloro-4-nitrophenyl 4,6-0-3-Ketobutylidene fJ-Maltopentao. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. US2629745A - Process for preparing 2-chloro-4-nitrophenol - Google Patents [patents.google.com]

- 4. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents [patents.google.com]

- 5. 2-Bromo-2-methylpropionic acid 98 2052-01-9 [sigmaaldrich.com]

- 6. 2-Bromo-2-methylpropionic acid | 2052-01-9 [chemicalbook.com]

- 7. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 11. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid (CAS Number: 870541-16-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid, a molecule of interest in pharmaceutical research and development. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its chemical identity, probable synthesis, potential biological activities, and safety considerations based on structurally related compounds. The guide is intended to serve as a foundational resource for researchers, offering insights into its properties and potential applications, and to guide future experimental work.

Chemical Identity and Physicochemical Properties

1.1. Nomenclature and Structure

-

Systematic Name: this compound

-

CAS Number: 870541-16-5

-

Molecular Formula: C₁₀H₁₀ClNO₅

-

Molecular Weight: 259.64 g/mol

-

Chemical Structure:

1.2. Physicochemical Properties

| Property | Predicted Value/Information |

| Appearance | Expected to be an off-white to light yellow powder.[1] |

| Melting Point | Expected to be a solid at room temperature with a melting point likely above 100 °C. For comparison, the related compound 2-Methyl-2-(4-nitrophenoxy)propanoic acid has a melting point of 396 K (123 °C).[2] |

| Boiling Point | Expected to be high, likely decomposing before boiling at atmospheric pressure. |

| Solubility | Likely to have low solubility in water and higher solubility in organic solvents such as alcohols, acetone, and dimethyl sulfoxide (DMSO). The presence of the carboxylic acid group may allow for increased solubility in alkaline aqueous solutions through salt formation. |

| pKa | The carboxylic acid proton is expected to be acidic, with a pKa value estimated to be in the range of 3-5, typical for propanoic acid derivatives. |

Synthesis and Purification

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a logical and well-established synthetic route is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.[3]

2.1. Proposed Synthesis Pathway: Williamson Ether Synthesis

The proposed two-step synthesis involves the formation of a phenoxide from 2-chloro-4-nitrophenol, followed by its reaction with an ester of 2-bromo-2-methylpropanoic acid, and subsequent hydrolysis of the ester to yield the final carboxylic acid.

Caption: Proposed synthesis pathway for this compound.

2.1.1. Step 1: Synthesis of Precursors

-

2-Chloro-4-nitrophenol: This precursor can be synthesized from 4-nitrophenol through chlorination. A common method involves reacting 4-nitrophenol with hydrochloric acid in the presence of an oxidizing agent like hydrogen peroxide.[2]

-

Ethyl 2-bromo-2-methylpropionate: This reactant can be prepared from 2-methylpropanoic acid (isobutyric acid) through bromination and subsequent esterification.

2.1.2. Step 2: Williamson Ether Synthesis and Hydrolysis

Experimental Protocol (Proposed):

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-nitrophenol in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF). Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol and form the corresponding phenoxide.

-

Ether Formation: To the stirred suspension, add ethyl 2-bromo-2-methylpropionate dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of the Ester: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.

-

Hydrolysis to the Carboxylic Acid: The purified ester is then dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide). The mixture is heated to reflux for a few hours to facilitate the hydrolysis of the ester.

-

Acidification and Final Product Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum.

2.2. Purification and Characterization

The final product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). Characterization and confirmation of the structure should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial for confirming the connectivity of the atoms and the overall structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carboxylic acid (O-H and C=O stretching) and the nitro group (N-O stretching).

-

Melting Point Analysis: A sharp melting point range will indicate the purity of the compound.

Potential Biological Activity and Mechanism of Action

While there is no direct evidence for the biological activity of this compound, the presence of the nitrophenoxy moiety in other molecules suggests potential therapeutic applications, particularly as an antiviral agent.

3.1. Antiviral Potential

Research on other nitrophenoxy-containing compounds has demonstrated antiviral properties. For instance, a study on 4-(2-nitrophenoxy)benzamide derivatives showed significant in vitro antiviral activities against Adenovirus, HSV-1, and coxsackievirus.[4] The proposed mechanism for these compounds involves the inhibition of deubiquitinase (DUB) enzymes, which are crucial for the replication of many viruses.[4]

Another related compound, 14S-(2'-chloro-4'-nitrophenoxy)-8R/S,17-epoxy andrographolide, was found to be an effective inhibitor of Human enterovirus A71 (EV-A71) infection.[5] This compound was shown to inhibit the post-entry stages of the viral replication cycle by reducing viral RNA replication.[5]

Caption: Hypothesized antiviral mechanism of action.

3.2. Other Potential Applications

The structural similarity to fibrates, a class of antidyslipidemic agents, suggests that this compound could be investigated for activity related to lipid metabolism.[2] Fibrates are known to modulate the activity of peroxisome proliferator-activated receptors (PPARs).

Safety and Toxicology

No specific toxicological data for this compound is available. Therefore, a precautionary approach based on the toxicity of related chemical classes is essential.

4.1. General Hazards of Chloronitrophenoxy Compounds

Compounds containing chloronitrophenol moieties are generally considered hazardous. Chlorophenols are known to be toxic and can be absorbed through the skin.[6] Nitroaromatic compounds can also exhibit toxicity.

4.2. Handling and Safety Precautions

Given the lack of specific data, this compound should be handled with care in a laboratory setting. The following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Containment: Take measures to prevent the release of the compound into the environment.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

4.3. Predictive Toxicology (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the potential toxicity of this compound based on its chemical structure.[6][7][8][9][10] Such in silico methods can provide initial estimates of potential hazards and guide further experimental toxicological studies.

Analytical Methods

For the analysis and quantification of this compound in various matrices, standard chromatographic techniques are recommended.

5.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC coupled with a UV detector is a suitable method for the analysis of this compound due to the presence of the chromophoric nitro-aromatic system.

5.2. Gas Chromatography (GC)

For GC analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) would be necessary. GC coupled with a mass spectrometer (GC-MS) would provide both separation and structural information.

Conclusion and Future Directions

This compound is a compound with potential for further investigation, particularly in the field of antiviral drug discovery. This guide has outlined its chemical identity, a plausible synthetic route, and its potential biological activities and safety considerations based on the current understanding of related compounds.

Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and full characterization using modern analytical techniques are necessary.

-

In Vitro Biological Screening: The compound should be screened against a panel of viruses to determine its antiviral spectrum and potency.

-

Mechanism of Action Studies: If antiviral activity is confirmed, further studies should be conducted to elucidate its precise mechanism of action.

-

Toxicological Evaluation: Comprehensive in vitro and in vivo toxicological studies are required to assess its safety profile.

This foundational guide provides a starting point for researchers to unlock the full potential of this intriguing molecule.

References

-

Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2261. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry, 46(34), 16458-16476. Available at: [Link]

-

Pizzo, F., et al. (2019). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology, 11, 45-53. Available at: [Link]

-

Zhou, G., et al. (2021). Discovery of 14S-(2'-chloro-4'-nitrophenoxy)-8R/S,17-epoxy andrographolide as EV-A71 infection inhibitor. Biochemical Pharmacology, 194, 114820. Available at: [Link]

-

Hewitt, M., et al. (2020). The predictivity of QSARs for toxicity: Recommendations for improving model performance. LJMU Research Online. Available at: [Link]

-

Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]

-

Olaniran, A. O., et al. (2020). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 17(19), 7044. Available at: [Link]

-

LookChem. (n.d.). This compound cas no.870541-16-5. Available at: [Link]

-

Gramatica, P., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15152. Available at: [Link]

-

Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635-638. Available at: [Link]

-

Singh, P. P., et al. (2016). QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. Scientific Reports, 6, 24684. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-2-methylpropanoic acid. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Available at: [Link]

-

Roy, K., et al. (2017). A review on QSAR modeling of a diverse set of REACH-relevant toxicity endpoints. Current Drug Discovery Technologies, 14(1), 33-47. Available at: [Link]

-

PubChem. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. Available at: [Link]

-

PubChem. (n.d.). (R)-2-(4-Chloro-2-methylphenoxy)propanoate. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-phenylpropionic acid. Available at: [Link]

- Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.

-

MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]

-

Santarsiero, B. D., et al. (2020). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. The Journal of Organic Chemistry, 85(15), 9838-9849. Available at: [Link]

-

Santoro, M., et al. (2021). Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents. Molecules, 26(11), 3326. Available at: [Link]

-

Ippolito, M., et al. (2022). NO in Viral Infections: Role and Development of Antiviral Therapies. Viruses, 14(3), 633. Available at: [Link]

-

ResearchGate. (n.d.). New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. Available at: [Link]

-

ResearchGate. (n.d.). Differential Analysis of 2D NMR Spectra: New Natural Products from a Pilot-Scale Fungal Extract Library. Available at: [Link]

-

Jaroszewski, J. W., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research, 40(12), 2963-2977. Available at: [Link]

Sources

- 1. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NO in Viral Infections: Role and Development of Antiviral Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fulir.irb.hr [fulir.irb.hr]

- 7. researchgate.net [researchgate.net]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid, a compound of interest in various chemical and biological research fields. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogs to project its chemical properties, potential synthetic pathways, and likely applications. By examining the constituent functional groups and the structure-activity relationships of similar compounds, this guide offers a robust theoretical framework for researchers embarking on studies involving this molecule.

Molecular Profile and Physicochemical Properties

Based on its chemical nomenclature, the structure of this compound can be precisely determined. This allows for the calculation of its fundamental molecular properties.

The molecular structure consists of a 2-methylpropanoic acid moiety linked via an ether bond to a 2-chloro-4-nitrophenol ring.

Table 1: Calculated Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀ClNO₅ |

| Molecular Weight | 259.64 g/mol |

| Canonical SMILES | CC(C)(C(=O)O)OC1=C(C=C(C=C1)[O-])Cl |

| InChI Key | (Predicted) |

| Appearance | (Predicted) Crystalline solid |

| Solubility | (Predicted) Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and diethyl ether. |

| pKa (acidic) | (Predicted) ~3-4 (due to the carboxylic acid group) |

Projected Synthesis Pathways

The synthesis of this compound is not explicitly detailed in readily available literature. However, established organic synthesis methodologies for structurally similar compounds provide a strong basis for predicting viable synthetic routes. A common and effective method for creating such ether linkages is the Williamson ether synthesis.

Williamson Ether Synthesis Approach

This is a plausible and widely used method for preparing aryl ethers. The reaction would proceed in two main steps:

-

Deprotonation of the Phenol: 2-Chloro-4-nitrophenol is treated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion.

-

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking an electrophilic alkyl halide, in this case, an ester of 2-bromo-2-methylpropanoic acid (e.g., ethyl 2-bromo-2-methylpropionate). This is followed by hydrolysis of the ester to yield the carboxylic acid. A similar synthesis has been successfully used for 2-Methyl-2-(4-nitrophenoxy)propanoic acid[1].

Sources

An In-Depth Technical Guide to 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid: Structural Analogs and Derivatives as Modulators of Peroxisome Proliferator-Activated Receptors

Abstract

This technical guide provides a comprehensive overview of 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid, a member of the phenoxyisobutyric acid class of compounds. We delve into its structural analogs and derivatives, exploring their synthesis, biological activities, and structure-activity relationships (SAR). A primary focus is placed on their role as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the α subtype, which are critical regulators of lipid metabolism and inflammation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery. We will explore potential therapeutic applications, from dyslipidemia to viral and parasitic diseases, and provide detailed experimental protocols for the synthesis and biological evaluation of these compounds.

Introduction: The Fibrate Pharmacophore and Beyond

The this compound scaffold belongs to a well-established class of drugs known as fibrates. These phenoxyisobutyric acid derivatives have been a cornerstone in the management of dyslipidemia for decades.[1][2] Their primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that plays a pivotal role in regulating the expression of genes involved in lipid and lipoprotein metabolism.[3][4] The activation of PPARα leads to a desirable modulation of a patient's lipid profile, characterized by a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[4]

The core structure of this compound, with its substituted phenoxy ring linked to an isobutyric acid moiety, represents a key pharmacophore for PPARα agonism. The substituents on the aromatic ring, in this case, a chlorine atom at the 2-position and a nitro group at the 4-position, are expected to significantly influence the molecule's binding affinity and efficacy at the receptor. This guide will explore the nuances of these substitutions and their impact on biological activity.

Beyond their established role in lipid management, emerging research has unveiled a broader spectrum of biological activities for fibrate-like molecules, including anti-inflammatory, antiviral, and antiparasitic effects.[5][6][7] This suggests that the therapeutic potential of structural analogs and derivatives of this compound may extend far beyond cardiovascular disease.

Synthesis of this compound and its Analogs

The synthesis of the title compound and its structural analogs generally follows a convergent strategy, primarily involving the Williamson ether synthesis. This typically entails the reaction of a substituted phenol with an α-halo isobutyrate ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

General Synthetic Pathway

A plausible and commonly employed synthetic route is outlined below:

Caption: General synthetic route for this compound.

The initial step involves the deprotonation of 2-chloro-4-nitrophenol with a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This nucleophile then displaces the bromide from ethyl 2-bromo-2-methylpropionate in an SN2 reaction to form the ester intermediate. Subsequent hydrolysis of the ethyl ester, typically under basic conditions followed by acidification, yields the final carboxylic acid product.

Detailed Experimental Protocol: Synthesis of a Clofibric Acid Analog

The following protocol is adapted from established procedures for the synthesis of clofibric acid analogs and can be modified for the preparation of this compound.[8]

Step 1: Synthesis of Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate

-

To a solution of 4-chlorophenol (1 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-bromo-2-methylpropionate (1.2 eq.) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the desired ester.

Step 2: Synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid)

-

Dissolve the purified ethyl 2-(4-chlorophenoxy)-2-methylpropanoate (1 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add sodium hydroxide or potassium hydroxide (2-3 eq.) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with a mineral acid (e.g., 2N HCl) to a pH of 1-2, resulting in the precipitation of the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Biological Activity and Mechanism of Action

The primary biological target of this compound and its analogs is the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

PPARα Agonism and Regulation of Lipid Metabolism

PPARα is a nuclear receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[9]

Caption: Mechanism of action of PPARα agonists.

The activation of PPARα by fibrates and their analogs leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase.[10] It also increases the expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins, and apolipoproteins A-I and A-II, key components of HDL.[4]

Anti-inflammatory Properties

Beyond its role in lipid metabolism, PPARα activation exhibits significant anti-inflammatory effects. This is primarily achieved through the transrepression of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB).[5] By interfering with the NF-κB signaling pathway, PPARα agonists can reduce the expression of various inflammatory mediators, including cytokines and adhesion molecules.

Potential Antiviral and Antiparasitic Activities

Recent studies have suggested that fibrates may possess antiviral and antiparasitic properties. For instance, fenofibric acid, the active metabolite of fenofibrate, has been shown to inhibit the replication of SARS-CoV-2 in cell culture models.[11] The proposed mechanism involves the destabilization of the receptor-binding domain (RBD) of the viral spike protein and inhibition of its binding to the ACE2 receptor.[11] Furthermore, some phenoxyisobutyric acid derivatives have demonstrated activity against parasitic organisms like Plasmodium falciparum, the causative agent of malaria.[12]

Structure-Activity Relationships (SAR)

The potency and selectivity of 2-phenoxy-2-methylpropanoic acid derivatives as PPARα agonists are highly dependent on the nature and position of substituents on the phenoxy ring.

| Compound/Analog | Substituents | PPARα Activity (EC50) | Reference |

| Fenofibric Acid | 4-chlorobenzoyl | 9.47 µM | [13] |

| Bezafibrate | 4-chloro-benzamidoethyl | 30.4 µM | [13] |

| GW590735 | 4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)-thiazol-5-ylcarbonyl)amino)methyl) | 4 nM | [1] |

| GW2331 | Varies | 50 nM (human) | [10] |

Key SAR observations include:

-

The Carboxylic Acid Moiety: The acidic head group is crucial for activity, as it forms key interactions with amino acid residues in the ligand-binding pocket of PPARα.

-

The Phenoxy Ring: The nature and position of substituents on the aromatic ring significantly impact potency and selectivity. Electron-withdrawing groups are often found in potent analogs.

-

The Gem-Dimethyl Group: The two methyl groups on the α-carbon of the propanoic acid chain are important for optimal positioning within the binding pocket.

-

The Linker and Tail Group: The introduction of more complex substituents at the 4-position of the phenoxy ring can lead to highly potent and selective PPARα agonists, as exemplified by GW590735.[1]

For the title compound, this compound, the presence of two electron-withdrawing groups (chloro and nitro) on the phenoxy ring suggests it is likely to be a potent PPARα agonist. The ortho-chloro substituent may also influence the conformation of the molecule, potentially affecting its binding affinity.

Experimental Protocols for Biological Evaluation

PPARα Transactivation Assay

This cell-based assay is a standard method to quantify the agonist activity of a compound on PPARα.

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 or HepG2) in appropriate media.

-

Transfection: Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase).

-

Compound Treatment: Treat the transfected cells with varying concentrations of the test compound for 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Plot the luciferase activity against the compound concentration to determine the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This assay measures the effect of the compound on the expression of known PPARα target genes.

-

Cell Culture and Treatment: Treat a relevant cell line (e.g., HepG2) with the test compound for a specified period.

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qRT-PCR: Perform quantitative real-time PCR using primers specific for PPARα target genes (e.g., CPT1A, CD36) and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression compared to a vehicle-treated control.

Sources

- 1. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antiviral Activity of Approved Antibacterial, Antifungal, Antiprotozoal and Anthelmintic Drugs: Chances for Drug Repurposing for Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral, Antibacterial, Antifungal, and Antiparasitic Properties of Propolis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Peroxides with Anthelmintic, Antiprotozoal, Fungicidal and Antiviral Bioactivity: Properties, Synthesis and Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CA1109885A - Process for the preparation of 2-methyl-2-phenoxy- propionic acid derivatives - Google Patents [patents.google.com]

- 12. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid

Foreword: From Structural Analogy to Predictive Biological Function

In the landscape of chemical and pharmaceutical research, the exploration of novel molecular entities is the cornerstone of innovation. This guide focuses on 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid, a compound for which direct biological data is not yet widely available. However, the absence of specific data is not a terminus but a starting point for predictive analysis based on well-established structure-activity relationships (SAR). The structural motifs inherent in this molecule—the phenoxypropanoic acid core, the chloro and nitro functional groups—are all well-represented in a multitude of biologically active compounds.

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive overview of the potential biological activities of this compound by dissecting its constituent parts and drawing parallels from analogous structures. We will delve into its plausible synthesis, hypothesize its biological targets, and provide detailed experimental workflows to systematically investigate these predictions. The objective is to furnish a robust scientific framework to unlock the potential of this intriguing molecule.

Molecular Profile and Proposed Synthesis

The structure of this compound combines a phenoxypropanoic acid backbone with a chloro and a nitro group on the phenyl ring. Each of these components contributes to the potential bioactivity.

-

Phenoxypropanoic Acid Core: This scaffold is famously associated with herbicidal activity, particularly as inhibitors of acetyl-CoA carboxylase (ACCase). It is also found in various therapeutic agents.

-

2-Methylpropanoic Acid Moiety: This feature is present in numerous compounds with diverse biological activities, including anti-inflammatory drugs (e.g., ibuprofen) and compounds with antidyslipidemic properties.

-

Chloro and Nitro Groups: The presence of halogens and nitro groups on aromatic rings is a common strategy in medicinal chemistry to modulate the electronic and pharmacokinetic properties of a molecule. These groups are known to be present in compounds with antimicrobial, antiviral, and antiprotozoal activities.[1]

Proposed Synthetic Pathway

A plausible and efficient synthesis can be extrapolated from standard organic chemistry principles and existing literature on similar compounds. A two-step process is proposed:

-

Williamson Ether Synthesis: Reaction of 2-chloro-4-nitrophenol with an ester of 2-bromo-2-methylpropanoic acid (e.g., ethyl 2-bromo-2-methylpropionate) in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or DMF).

-

Ester Hydrolysis: Subsequent hydrolysis of the resulting ester under either acidic or basic conditions to yield the final carboxylic acid product.

Caption: A tiered experimental workflow for biological evaluation.

Detailed Protocol: Herbicidal Activity Screening

Objective: To assess the pre- and post-emergence herbicidal activity of the compound against representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds.

Methodology:

-

Preparation of Test Compound: Prepare stock solutions of the compound in a suitable solvent (e.g., acetone) with a surfactant. Create serial dilutions to achieve application rates of 2000, 1000, 500, and 250 g/ha.

-

Pre-emergence Assay:

-

Sow seeds of test plants in pots filled with sterilized soil.

-

Immediately after sowing, apply the test solutions evenly to the soil surface.

-

Grow the plants in a controlled environment (25°C, 12h light/dark cycle).

-

After 14-21 days, assess the herbicidal effect by visual inspection of phytotoxicity (0% = no effect, 100% = complete kill) and by measuring the fresh weight of the aerial parts compared to a vehicle-treated control.

-

-

Post-emergence Assay:

-

Grow test plants until they reach the 2-3 leaf stage.

-

Apply the test solutions as a foliar spray until runoff.

-

Return plants to the controlled environment.

-

Assess the herbicidal effect as described for the pre-emergence assay after 14-21 days.

-

Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the compound's ability to selectively inhibit COX-1 and COX-2 enzymes.

Methodology:

-

Assay Principle: Use a commercial colorimetric or fluorometric COX inhibitor screening assay kit. These kits typically measure the peroxidase component of COX activity.

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

-

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.

-

Add various concentrations of the test compound (e.g., from 0.01 µM to 100 µM) or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance or fluorescence at the appropriate wavelength over time.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) for both COX-1 and COX-2 by plotting the percent inhibition versus the log of the inhibitor concentration. The selectivity index can be calculated as IC50(COX-1) / IC50(COX-2).

Summary of Postulated Activities and Data Interpretation

The potential biological activities of this compound are summarized below. A positive result in the initial screening assays would warrant progression to more detailed studies.

| Potential Activity | Structural Basis | Primary Screening Assay | Mechanism of Action Assay | Interpretation of a Positive 'Hit' |

| Herbicidal | Phenoxypropionic acid | Pre- & post-emergence weed assay | In vitro ACCase inhibition | High phytotoxicity, especially in grasses. Warrants dose-response and crop safety studies. |

| Anti-inflammatory | Aryl propionic acid | COX-1/COX-2 inhibition assay | In vivo models (e.g., carrageenan-induced paw edema) | Low IC50 value, particularly for COX-2, suggests potential as a selective NSAID. |

| Antiviral | Chloro-nitro-phenyl | Picornavirus plaque reduction | Viral RNA synthesis inhibition assay | Significant reduction in viral plaques at non-cytotoxic concentrations. |

| Antimicrobial | Chloro-nitro-phenyl, Phenoxyacetic acid | MIC determination against bacteria/fungi | Time-kill kinetics, mechanism studies | Low MIC values indicate potential for development as an antibiotic or antifungal agent. |

| Antidyslipidemic | 2-Methyl-2-(nitrophenoxy) propanoic acid analog | In vitro adipocyte lipid accumulation assay | PPARα/γ activation assays | Reduction in lipid accumulation suggests potential as a lipid-lowering agent. |

Conclusion and Future Directions

This compound stands as a molecule of significant untapped potential. By leveraging structure-activity relationship data from analogous compounds, we have constructed a scientifically grounded framework for its investigation. The pronounced structural similarities to potent herbicides, established therapeutic drug classes, and other bioactive molecules strongly suggest that this compound is not inert.

The most promising avenues for immediate investigation are its potential as a graminicide (grass-specific herbicide) and as a therapeutic agent with anti-inflammatory or antiviral properties. The experimental workflows detailed in this guide provide a clear and logical progression for screening and mechanistic studies.

Successful identification of a potent biological activity would trigger the next phase of research, including:

-

Lead Optimization: Synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Testing in animal models for therapeutic indications or field trials for herbicidal applications.

-

Toxicology and Safety Pharmacology: Comprehensive evaluation to ensure a favorable safety profile.

This guide is intended to be a catalyst for research, providing the foundational knowledge and experimental design necessary to explore the biological landscape of this compound.

References

-

PrepChem. (n.d.). Synthesis of 2-(2-carboxy-4-chloro-6-nitrophenoxy)propionic acid. Retrieved from [Link]

- Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.

-

Jetir.org. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel phenyl azo chalcone derivatives for antitubercular, anti- inflammatory and antioxidant activity. Retrieved from [Link]

- Google Patents. (n.d.). WO2009055632A2 - Propionic acid as an herbicide.

-

Tchoukoua, A., et al. (2020). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Molecules, 25(18), 4205. Retrieved from [Link]

-

ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

-

Acta Crystallographica Section E. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from [Link]

-

MDPI. (2024). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. Retrieved from [Link]

-

Oxford Academic. (n.d.). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-α]pyridine Moiety. Retrieved from [Link]

-

ResearchGate. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

Japan Society for Bioscience, Biotechnology, and Agrochemistry. (n.d.). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Retrieved from [Link]

-

PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Retrieved from [Link]

-

ACS Publications. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]

-

PubMed. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Retrieved from [Link]

-

National Institutes of Health. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Retrieved from [Link]

-

Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

Sources

Spectroscopic Profile of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid: A Technical Guide

Introduction

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid is a compound of interest within the broader class of phenoxyalkanoic acids. This class includes molecules with diverse biological activities, and as such, detailed structural elucidation is paramount for understanding their function and for the development of new chemical entities. Spectroscopic analysis provides a fundamental and non-destructive means to confirm the molecular structure and purity of synthesized compounds.

This technical guide presents a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely available in the public domain, this guide synthesizes predicted data based on the analysis of structurally related compounds and established spectroscopic principles. This approach provides researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar molecules.

Molecular Structure and Functional Group Analysis

The structural integrity of a molecule is the foundation of its chemical and biological properties. A thorough analysis of its constituent functional groups is the first step in predicting its spectroscopic behavior.

Caption: Molecular structure of this compound.

The molecule comprises a 2-chloro-4-nitrophenoxy moiety linked via an ether bond to a 2-methylpropanoic acid group. The key functional groups that will give rise to characteristic spectroscopic signals are:

-

Aromatic Ring: A substituted benzene ring with three distinct protons.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that will significantly influence the electronic environment of the aromatic ring.

-

Chloro Group (-Cl): An electronegative atom that will also affect the aromatic proton and carbon chemical shifts.

-

Ether Linkage (C-O-C): Connecting the aromatic and aliphatic portions of the molecule.

-

Carboxylic Acid (-COOH): With a characteristic acidic proton and a carbonyl group.

-

Gem-dimethyl Group (-C(CH₃)₂): Two chemically equivalent methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum is predicted to show four distinct signals corresponding to the aromatic protons, the two equivalent methyl groups, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring and the proximity to electronegative atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.3 | Doublet (d) | 1H | Aromatic H adjacent to NO₂ |

| ~ 8.0 | Doublet of doublets (dd) | 1H | Aromatic H between Cl and NO₂ |

| ~ 7.1 | Doublet (d) | 1H | Aromatic H adjacent to O |

| ~ 1.6 | Singlet (s) | 6H | 2 x CH₃ |

| > 10.0 | Broad Singlet (br s) | 1H | COOH |

Interpretation: The aromatic region is expected to show a complex splitting pattern due to the coupling between the three non-equivalent protons. The proton ortho to the nitro group will be the most deshielded due to the strong electron-withdrawing nature of this group. The two methyl groups are equivalent and will appear as a singlet. The carboxylic acid proton is typically broad and appears at a high chemical shift, and its position can be concentration-dependent.[1]

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the symmetry of the gem-dimethyl group, a total of nine distinct carbon signals are predicted.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 175-180 | C=O (Carboxylic acid) |

| ~ 155-160 | Aromatic C-O |

| ~ 140-145 | Aromatic C-NO₂ |

| ~ 125-130 | Aromatic C-H |

| ~ 120-125 | Aromatic C-H |

| ~ 115-120 | Aromatic C-Cl |

| ~ 110-115 | Aromatic C-H |

| ~ 80-85 | Quaternary C of propanoic acid |

| ~ 20-25 | 2 x CH₃ |

Interpretation: The carbonyl carbon of the carboxylic acid is expected at the lowest field (~175-180 ppm).[2] The aromatic carbons will appear in the range of 110-160 ppm, with their specific shifts determined by the attached substituents. The quaternary carbon of the propanoic acid moiety will be downfield due to the adjacent oxygen atom. The two equivalent methyl carbons will appear at a high field.[2]

Experimental Protocol: NMR Spectroscopy

Caption: A generalized workflow for acquiring NMR spectra.

A standard protocol for acquiring high-quality NMR spectra involves careful sample preparation, instrument setup, and data processing.[3][4]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]

-

Instrument Setup: The NMR spectrometer (e.g., 400 MHz) is locked onto the deuterium signal of the solvent. The probe is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity is optimized through shimming.

-

Data Acquisition: For a ¹H spectrum, a sufficient number of scans (e.g., 16) are acquired to achieve a good signal-to-noise ratio. For the less sensitive ¹³C nucleus, a greater number of scans (e.g., 1024 or more) are typically required.[4]

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shift axis is calibrated relative to the internal standard. For ¹H spectra, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1700-1725 (strong) | C=O stretch | Carboxylic acid |

| 1500-1550 and 1335-1355 (strong) | N-O asymmetric and symmetric stretch | Nitro group |

| 1200-1250 (strong) | C-O stretch | Aryl ether |

| 1050-1150 (medium) | C-O stretch | Carboxylic acid |

| 700-800 (medium) | C-Cl stretch | Aryl chloride |

Interpretation: The IR spectrum is expected to be dominated by a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.[5] A strong, sharp peak around 1700-1725 cm⁻¹ will correspond to the C=O stretch of the carboxyl group.[5] Two strong absorptions are predicted for the nitro group. The presence of an aryl ether linkage will be indicated by a strong band in the 1200-1250 cm⁻¹ region. A band in the 700-800 cm⁻¹ range can be attributed to the C-Cl stretching vibration.

Experimental Protocol: IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The IR spectrum is then recorded by a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal is typically recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization)

-

Molecular Ion (M⁺): m/z ≈ 259 and 261 (due to the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

-

Major Fragment Ions (m/z):

-

Loss of -COOH: [M - 45]⁺

-

Loss of -C(CH₃)₂COOH: [M - 101]⁺ (cleavage of the ether bond)

-

Formation of the 2-chloro-4-nitrophenoxy cation: [Cl(NO₂)C₆H₃O]⁺

-

Further fragmentation of the aromatic ring: Loss of NO₂, Cl, etc.

-

Interpretation: The mass spectrum under electron ionization (EI) conditions is expected to show a molecular ion peak, which will appear as a pair of peaks separated by two mass units, reflecting the isotopic abundance of chlorine. The fragmentation pattern will likely be dominated by the cleavage of the bonds adjacent to the ether oxygen and the loss of the carboxylic acid group.

Proposed Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (for EI), leading to the formation of a molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed fingerprint of the molecule, enabling researchers to confidently verify its synthesis and purity. The provided experimental protocols represent standard methodologies that can be adapted to the specific instrumentation available in any modern analytical laboratory. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities, promoting scientific integrity and accelerating research and development.

References

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Field, L. D., Sternhell, S., & Kalman, J. R. (2013).

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - NIH. (2022). Retrieved from [Link]

-

proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC - NIH. (n.d.). Retrieved from [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH. (n.d.). Retrieved from [Link]

-

Infrared spectroscopy correlation table - Wikipedia. (n.d.). Retrieved from [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018). Retrieved from [Link]

-

mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (n.d.). Retrieved from [Link]

Sources

- 1. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Solubility of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid

Foreword: Navigating the Data Chasm

In the landscape of drug discovery and chemical research, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, stands as a critical gatekeeper to bioavailability, formulation feasibility, and ultimately, therapeutic efficacy. This guide focuses on 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid , a molecule for which publicly available, experimentally determined solubility data is scarce. The absence of such data necessitates a foundational, first-principles approach.

This document, therefore, serves a dual purpose. Firstly, it provides a theoretical framework for predicting the solubility behavior of the title compound based on its molecular structure. Secondly, and more critically, it offers a detailed, field-proven experimental playbook for researchers to determine its solubility profile across a spectrum of relevant solvents. As Senior Application Scientists, we do not merely provide data; we empower our colleagues with the methodologies to generate their own robust and reliable results.

Molecular Structure and its Physicochemical Implications

To predict the solubility of this compound, we must first dissect its molecular architecture. The molecule is a derivative of phenoxyalkanoic acid, a class of compounds known for their diverse biological activities, including herbicidal properties[1][2][3].

Key Structural Features:

-

Carboxylic Acid Group (-COOH): This functional group is the primary determinant of the molecule's acidic character and its potential for aqueous solubility, especially at neutral to alkaline pH. Carboxylic acids can act as both hydrogen bond donors and acceptors, facilitating interactions with polar protic solvents like water and alcohols[4][5]. The solubility of carboxylic acids in water generally decreases as the carbon chain length increases[4].

-

Aromatic Ring (Phenoxy group): The phenyl ring introduces a significant nonpolar, hydrophobic character to the molecule. This region will favor interactions with nonpolar or moderately polar aprotic solvents through van der Waals forces and π-π stacking interactions[6].

-

Chloro and Nitro Substituents (-Cl, -NO₂): These electron-withdrawing groups have a profound impact on the electronic properties of the aromatic ring and the overall polarity of the molecule[4][7]. The nitro group, in particular, is a strong electron-withdrawing group that can increase the acidity of the carboxylic acid and also contribute to polar interactions[8][9]. The presence of these polar substituents can slightly enhance solubility in polar solvents compared to an unsubstituted aromatic ring.

-

Ether Linkage (-O-): The ether group introduces some polarity and can act as a hydrogen bond acceptor.

-

Methyl Groups (-CH₃): These aliphatic groups contribute to the nonpolar character of the molecule.

Predicted Solubility Profile:

Based on this structural analysis, a bifurcated solubility profile is anticipated:

-

Aqueous Solubility: The compound is expected to be slightly soluble in water[2]. Its solubility will be highly pH-dependent. In acidic media (pH < pKa), the carboxylic acid will be protonated and less soluble. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and thus more soluble in water.

-

Organic Solvent Solubility: Due to the substantial nonpolar regions of the molecule (aromatic ring, methyl groups), good solubility is predicted in a range of organic solvents. Moderately polar to polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are likely to be effective. Solubility in nonpolar solvents like hexane or toluene is expected to be lower due to the presence of the polar carboxylic acid, chloro, and nitro groups. Alcohols like methanol and ethanol, being protic, should also be effective solvents.

Experimental Determination of Solubility: A Methodological Blueprint

In the absence of established data, rigorous experimental determination is the only path to certainty. We will detail two cornerstone methodologies: the equilibrium (thermodynamic) solubility assay and the kinetic solubility assay.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial for the researcher to understand the difference between thermodynamic and kinetic solubility, as the values can differ significantly and have different implications[10][11][12].

-

Thermodynamic Solubility is the true equilibrium solubility of a compound. It is the maximum concentration of a substance that can be dissolved in a solvent under conditions of thermodynamic equilibrium between the dissolved and undissolved states[10][13]. This is the "gold standard" for solubility determination.

-

Kinetic Solubility measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a more soluble state (typically from a high-concentration DMSO stock)[12][14]. It is a measure of how well a compound stays in solution under non-equilibrium conditions and is often used in high-throughput screening.

The following diagram illustrates the conceptual difference between these two important parameters.

Caption: Fig. 1: Conceptual workflow for thermodynamic vs. kinetic solubility.

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility[15][16].

Principle: An excess amount of the solid compound is agitated in the solvent of interest for an extended period until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials. The exact amount should be enough to ensure undissolved solid remains at the end of the experiment.

-

Add a precise volume (e.g., 1-2 mL) of the desired solvent to each vial. A range of solvents should be tested, including:

-

Water (and buffered solutions at various pH values, e.g., pH 2.0, 5.0, 7.4)

-

Methanol

-

Ethanol

-

Acetone

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Hexane

-

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C)[15][17].

-